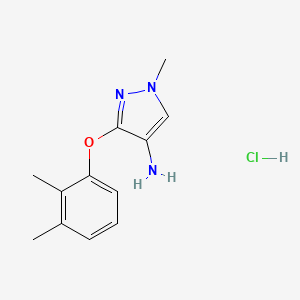![molecular formula C17H24N6S B12225989 4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12225989.png)
4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a tert-butyl group and a piperazine ring linked to a cyclopropyl-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable halogenated intermediates.
Cyclopropyl-thiadiazole moiety: The thiadiazole ring can be synthesized separately and then coupled to the piperazine ring using standard coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC for attaching the thiadiazole moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiadiazole moiety may interact with enzymes involved in oxidative stress pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridine: Similar structure but with a pyridine core instead of pyrimidine.
4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]benzene: Similar structure but with a benzene core.
Uniqueness
The uniqueness of 4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine lies in its combination of a pyrimidine core with a piperazine ring and a cyclopropyl-thiadiazole moiety. This unique combination provides specific electronic and steric properties that can be exploited in various applications, particularly in drug design and material science.
Properties
Molecular Formula |
C17H24N6S |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H24N6S/c1-17(2,3)13-10-14(19-11-18-13)22-6-8-23(9-7-22)16-21-20-15(24-16)12-4-5-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
XVSZALHNSFFFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12225909.png)

![2-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12225927.png)
![2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine](/img/structure/B12225928.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12225930.png)
![N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12225936.png)
![5-Methyl-6-(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12225947.png)
![6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one](/img/structure/B12225962.png)
![4-Methyl-6-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B12225967.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12225970.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12225976.png)

![2-Methyl 1-(2-methyl-2-propanyl)(2S,4S)-4-{[(4-bromophenyl)sulfonyl]oxy}-1,2-pyrrolidinedicarboxylate](/img/structure/B12225982.png)
![2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12225987.png)
